![molecular formula C14H13ClN2O2 B13350901 2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13350901.png)
2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the 2-position, a methoxyphenylmethyl group at the N-position, and a carboxamide group at the 3-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 2-methoxybenzylamine.
Formation of Intermediate: The reaction between 2-chloropyridine and 2-methoxybenzylamine under suitable conditions leads to the formation of an intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with a carboxylic acid derivative, such as pyridine-3-carboxylic acid chloride, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Amidation and Hydrolysis: The carboxamide group can participate in amidation and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidation states or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.
2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-5-carboxamide: Similar structure but with the carboxamide group at the 5-position.
Uniqueness
The uniqueness of 2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The position of the carboxamide group on the pyridine ring can significantly impact the compound’s interaction with molecular targets and its overall properties.
Eigenschaften
Molekularformel |
C14H13ClN2O2 |
|---|---|
Molekulargewicht |
276.72 g/mol |
IUPAC-Name |
2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-12-7-3-2-5-10(12)9-17-14(18)11-6-4-8-16-13(11)15/h2-8H,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
HHGVCRAJTKLYNK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


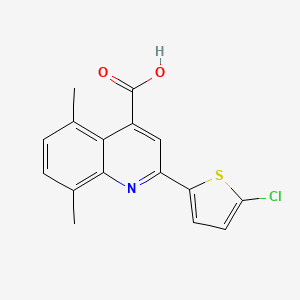

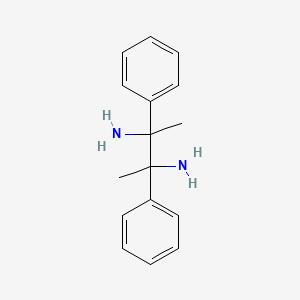
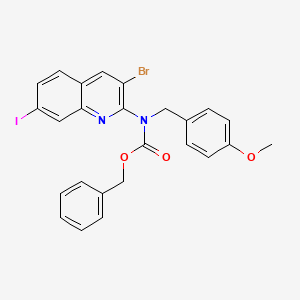
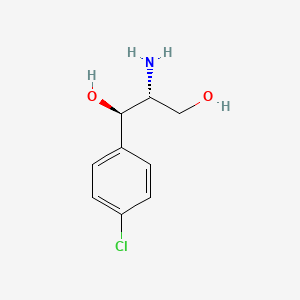

![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B13350860.png)
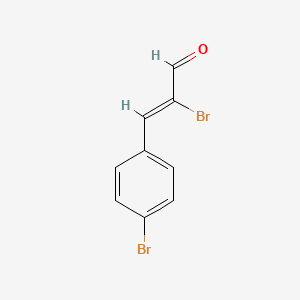
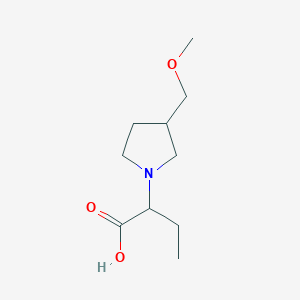
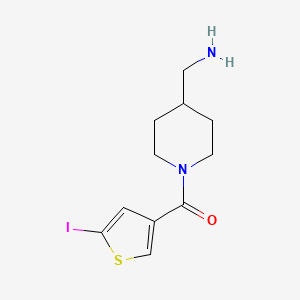
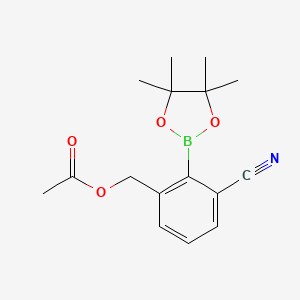
![6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350905.png)


